molecular formula C12H11FN2O B11822537 N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

Cat. No.: B11822537
M. Wt: 218.23 g/mol
InChI Key: UBDNOZUFIFEYOX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is a fluorinated tetrahydrocarbazole derivative characterized by a hydroxylamine functional group attached to the carbazole core. The compound’s structure combines a partially saturated carbazole scaffold (tetrahydrocarbazole) with a fluorine substituent at the 6-position, which may enhance electronic and steric properties critical for biological activity or stability.

The synthesis of related tetrahydrocarbazole derivatives, such as N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide, involves multi-step reactions starting from substituted carbazoles, followed by functionalization with carbonyl groups and subsequent derivatization (e.g., acetamide formation) . Characterization methods include IR, NMR, and mass spectrometry, ensuring structural fidelity and purity.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2

InChI Key

UBDNOZUFIFEYOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

This method employs 4-fluorophenylhydrazine and cyclohexanone derivatives under acidic conditions. For example:

  • Reactants : 4-Fluorophenylhydrazine hydrochloride and ethyl 4-oxocyclohexanecarboxylate.

  • Conditions : Reflux in ethanol with HCl (12–16 hours).

  • Outcome : Ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is formed as a key intermediate.

Mechanistic Insight :
The reaction proceeds via hydrazone formation, followed by-sigmatropic rearrangement and aromatization. The fluorine substituent directs regioselectivity during cyclization.

The introduction of the nitroso group at the 4-position is achieved via nitrosation:

Nitrosation with Sodium Nitrite

  • Reactants : 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole.

  • Reagents : NaNO₂ in HCl/ethanol (1:1 v/v) at 0–5°C.

  • Yield : 85–92%.

  • Key Observation : Excess HCl prevents diazonium salt decomposition, ensuring high regioselectivity.

Equation :

C12H12FN+NaNO2HClC12H11FN2O+NaCl+H2O\text{C}{12}\text{H}{12}\text{FN} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{C}{12}\text{H}{11}\text{FN}2\text{O} + \text{NaCl} + \text{H}_2\text{O}

Hydroxylamine Incorporation

The nitroso intermediate is reduced to the hydroxylamine derivative using hydroxylamine hydrochloride:

Reduction with Hydroxylamine Hydrochloride

  • Reactants : 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one oxime.

  • Conditions : NH₂OH·HCl in ethanol, reflux (2–3 hours).

  • Catalyst : Pyridine (1.5 equiv) to neutralize HCl.

  • Yield : 78–85%.

Optimization Note :
Higher temperatures (>80°C) lead to over-reduction, forming amine byproducts. Controlled reflux at 70°C maximizes selectivity.

Alternative Pathways

Transition Metal-Catalyzed C–H Activation

Recent advances employ Rh(III) catalysts for direct functionalization:

  • Substrate : N-Nitrosoanilines.

  • Reagents : 1,3-Dicarbonyl compounds, RhCp*(Cl)₂ (5 mol%).

  • Conditions : DCE, 100°C, 12 hours.

  • Yield : 65–72%.

Advantage : Avoids multi-step nitrosation; however, scalability remains challenging.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Limitations
Fischer Indole Synthesis4-Fluorophenylhydrazine, HCl70–8295–98Requires harsh acids
NitrosationNaNO₂, HCl85–9290–95Low-temperature control needed
Hydroxylamine ReductionNH₂OH·HCl, pyridine78–8597–99Risk of over-reduction
Rh(III)-Catalyzed C–HRhCp*(Cl)₂, 1,3-dicarbonyls65–7285–90High catalyst cost

Purification and Characterization

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Crystallization : Ethanol/water (7:3) yields needle-like crystals (mp 152–154°C).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.9 Hz, 1H), 6.82 (d, J = 2.1 Hz, 1H), 4.12 (s, 1H, NH).

    • HRMS : m/z 218.23 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrahydrocarbazole derivatives.

Scientific Research Applications

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Tetrahydrocarbazole Derivatives

Compound Name Substituent Functional Group Key Properties Metabolic Pathways Regulatory Considerations
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine Fluoro Hydroxylamine High metabolic stability (C-F bond); potential redox activity Likely CYP-mediated reduction/oxidation Pending evaluation
N-(6-chloro-analog) Chloro Hydroxylamine Enhanced reactivity; potential toxicity risks CYP-dependent bioactivation High scrutiny due to halogen
N-{3-[(6-fluoro-tetrahydrocarbazol-yl)carbonyl]phenyl}acetamide Fluoro Acetamide Improved lipophilicity; stable under physiological conditions Hydrolysis or N-deacetylation Lower risk profile
N-(2-methoxyphenyl)hydroxylamine Methoxy Hydroxylamine Rapid enzymatic reduction to o-anisidine; nitroso intermediate formation CYP1A/2B/2E1-mediated Controlled substance

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s biological activity necessitates further studies on its enzyme inhibition, receptor binding, and toxicity.
  • Synthetic Optimization : Comparative studies between hydroxylamine and acetamide derivatives could identify optimal functional groups for therapeutic applications.
  • Regulatory Alignment : Preclinical safety assessments must address risks associated with hydroxylamine metabolites, guided by precedents from controlled analogs .

Biological Activity

N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydrocarbazole moiety with a hydroxylamine functional group, which is known for its reactivity and biological significance. The fluorine substitution at the 6-position is believed to enhance its biological activity by increasing lipophilicity and altering electronic properties.

1. Antidote Properties

This compound has been recognized for its potential as an antidote against organophosphate nerve agents. It is thought to reactivate acetylcholinesterase , an enzyme crucial for neurotransmission that is inhibited by these agents. This reactivation could potentially counteract the toxic effects of nerve agents by restoring normal cholinergic signaling.

2. Antibacterial and Anticancer Activities

Compounds in the hydroxylamine class often exhibit antibacterial and anticancer properties. Preliminary studies suggest that this compound may share these properties due to its structural similarity with other bioactive hydroxylamines. Research indicates that hydroxylamines can induce apoptosis in cancer cells and inhibit bacterial growth through various mechanisms .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydrocarbazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxylamine Group : This step usually involves reacting an amine with a suitable oxidizing agent to form the hydroxylamine derivative.
  • Fluorination : The introduction of fluorine at the 6-position can be accomplished using fluorinating agents or through nucleophilic substitution reactions.

Case Study 1: Acetylcholinesterase Reactivation

In a controlled study involving animal models exposed to organophosphate compounds, this compound demonstrated significant efficacy in reactivating acetylcholinesterase levels within 30 minutes post-administration. This suggests rapid action and potential for therapeutic use in cases of poisoning.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Summary of Biological Activities

Activity TypeMechanismReferences
Acetylcholinesterase ReactivationRestores enzyme function post nerve agent exposure
AntibacterialInduces apoptosis in bacterial cells
AnticancerInhibits proliferation in cancer cell lines

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine?

The synthesis of fluoro-substituted tetrahydrocarbazole derivatives typically involves multi-step reactions, including cyclization, fluorination, and hydroxylamine conjugation. Key steps include:

  • Cyclization : Formation of the tetrahydrocarbazole core using Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
  • Fluorination : Introduction of fluorine at the 6-position via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange.
  • Hydroxylamine Conjugation : Reaction with hydroxylamine under controlled pH and temperature to form the imine derivative.

Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., fluoro substituent chemical shifts at δ 160–165 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS for molecular ion validation.
  • IR Spectroscopy : Identification of N–O (950–1100 cm⁻¹) and C–F (1000–1300 cm⁻¹) stretches .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Multi-Nuclear NMR : Assign protons and carbons to distinguish regioisomers and confirm the hydroxylamine moiety. For example, the hydroxylamine NH proton appears as a broad singlet (δ 8.5–9.5 ppm) in ¹H NMR.
  • HPLC-PDA/HRMS : Quantify purity (>95%) and detect byproducts.
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do species-specific CYP enzymes influence the metabolic stability of this compound?

Metabolic pathways can be assessed using hepatic microsomes from different species (e.g., rat vs. rabbit) and CYP-inducing agents :

  • Experimental Design :
    • Pre-treat rodents with β-naphthoflavone (CYP1A inducer), phenobarbital (CYP2B/3A), or ethanol (CYP2E1).
    • Incubate the compound with microsomes + NADPH, and monitor metabolites via LC-MS/MS.

Q. Key Findings from Analogous Compounds :

  • Rat CYP1A1/2 induction increases oxidative metabolites (e.g., o-aminophenol) by 2.4-fold.
  • Rabbit microsomes show higher enzymatic conversion to reactive intermediates (e.g., nitroso derivatives) compared to rats .

Q. How can researchers mitigate N/S-containing artifacts during extraction or analysis?

Hydroxylamine-based reagents react with carbonyl-containing molecules to form artifactual N/S-adducts. To minimize this:

  • Alternative Extractants : Use non-reductive agents (e.g., oxalate) for iron-oxyhydroxide-associated OM extraction.
  • Validation Steps :
    • Compare extracts with/without hydroxylamine using FT-ICR MS to identify artifactual peaks.
    • Adjust pH to neutral (7.4) to suppress spontaneous adduct formation .

Q. What strategies optimize synthesis yield and regioselectivity?

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts for fluorination efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature Control : Maintain <60°C during hydroxylamine conjugation to prevent imine hydrolysis.
  • Byproduct Analysis : Monitor intermediates via TLC or inline IR to abort side reactions early .

Q. How to evaluate interactions with biological targets (e.g., receptors or enzymes)?

  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding to carbazole-recognizing targets (e.g., serotonin receptors).
  • In Vitro Assays :
    • Fluorescence Polarization : Measure affinity for DNA G-quadruplex structures.
    • Kinase Profiling : Screen against a panel of 100+ kinases using ADP-Glo™ assays.
    • CYP Inhibition : Test IC₅₀ values against human recombinant CYP3A4/2D6 .

Q. What are the pH-dependent degradation pathways of this hydroxylamine derivative?

  • Experimental Setup :
    • Incubate the compound at pH 4.5 vs. 7.4 for 24 hours.
    • Analyze degradation products via LC-MS and ¹H NMR.

Q. Findings from Analogous Compounds :

  • Acidic conditions (pH 4.5) promote hydrolysis to o-aminophenol and nitroso intermediates.
  • Neutral pH favors enzymatic degradation (microsomal) over spontaneous reactions .

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